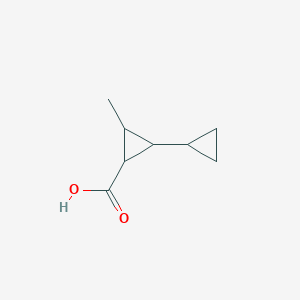

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

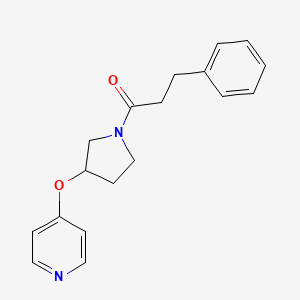

“2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1560282-93-0 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 3-methyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Ethylene Precursor Research

1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, is closely related to 2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid. Research by Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, highlighting the importance of cyclopropane carboxylic acids in plant physiology (Hoffman, Yang, & McKeon, 1982).

Enzyme Inhibition

Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, structurally similar to this compound, have shown inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research by Dourtoglou and Koussissi (2000) suggests potential applications in understanding and controlling plant ethylene production (Dourtoglou & Koussissi, 2000).

Synthesis and Biological Evaluation

Research into the synthesis and biological evaluation of compounds with cyclopropane moieties, such as the work by Boztaş et al. (2019), explores the potential of cyclopropane derivatives in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. These findings can be applied to diseases like Alzheimer's, suggesting that cyclopropane carboxylic acids may have therapeutic applications (Boztaş et al., 2019).

Ring-Opening Reactions

Research on ring-opening reactions of cyclopropane derivatives by Ma et al. (2004) demonstrates the potential of these compounds in creating diverse products such as pyrans and furans, which are significant in synthetic chemistry. This research may provide insights into the reactivity and applications of this compound in synthetic pathways (Ma, Lu, & Zhang, 2004).

Isolation and Synthesis

The isolation and total synthesis of natural compounds containing cyclopropane moieties, as described by Coleman and Hudson (2016), emphasize the significance of such compounds in natural product chemistry. This research could be relevant to understanding the biosynthesis and applications of this compound (Coleman & Hudson, 2016).

Safety and Hazards

The safety information for “2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEKCBPJFJEROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)